molecular formula C17H16N4O2S B2830691 5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide CAS No. 1396684-61-9

5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B2830691
CAS No.: 1396684-61-9
M. Wt: 340.4
InChI Key: QQFNMPQTSURLRC-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of pyrano, thiazole, and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[4,3-d]thiazole Ring: This step involves the reaction of a suitable thioamide with a dihydropyran derivative under acidic conditions to form the pyrano[4,3-d]thiazole core.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the pyrano[4,3-d]thiazole and pyrazole intermediates using a carboxamide linkage, typically under basic conditions with a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • Thiazole derivatives

Uniqueness

5-methyl-1-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-4-carboxamide is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-13(9-18-21(11)12-5-3-2-4-6-12)16(22)20-17-19-14-7-8-23-10-15(14)24-17/h2-6,9H,7-8,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNMPQTSURLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)COCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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